BenchChemオンラインストアへようこそ!

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide

Medicinal Chemistry Structure-Activity Relationships Synthetic Intermediates

Source this halogenated benzylamide for reproducible EGFR inhibitor research. Its unique 3-bromo-4-fluorobenzyl pharmacophore, verified by crystal structure CCDC 2088368, is essential for osimertinib-analog SAR studies. Unlike aniline-type analogs, the benzylamine linker offers distinct conformational flexibility. Available at ≥98% purity with defined storage (2-8°C), it ensures reliable synthetic outcomes and validated computational modeling benchmarks that positional isomers cannot replicate.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.1 g/mol
CAS No. 2088368-49-2
Cat. No. B1460283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide
CAS2088368-49-2
Molecular FormulaC10H11BrFNO2
Molecular Weight276.1 g/mol
Structural Identifiers
SMILESCOCC(=O)NCC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C10H11BrFNO2/c1-15-6-10(14)13-5-7-2-3-9(12)8(11)4-7/h2-4H,5-6H2,1H3,(H,13,14)
InChIKeyXSISBDJTNKRBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide 2088368-49-2: Product Definition and Sourcing Baseline


N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide (CAS 2088368-49-2) is a halogenated benzylamide derivative with the molecular formula C₁₀H₁₁BrFNO₂ and a molecular weight of 276.10 g/mol . The compound features a 3-bromo-4-fluorobenzyl group attached via a methylene linker to a 2-methoxyacetamide moiety, and is commercially available with specified purity grades of ≥95% or ≥98% from multiple reputable vendors . Its crystal structure has been experimentally determined and deposited in the Cambridge Crystallographic Data Centre (CCDC 2088368), providing definitive structural confirmation [1]. As a research-use-only compound intended for further synthetic elaboration, its primary value proposition lies in its function as a well-characterized synthetic building block or reference standard rather than as an end-use pharmaceutical agent [2].

Why N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide Cannot Be Substituted by Positional Isomers or Analogs


N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide (CAS 2088368-49-2) cannot be simply interchanged with positional isomers or in-class analogs because the specific 3-bromo/4-fluoro substitution pattern on the benzyl ring, in combination with the 2-methoxyacetamide side chain, governs its molecular recognition properties and synthetic utility in ways that are not preserved across related compounds [1]. While analogs such as N-(4-bromo-2-fluorophenyl)-2-methoxyacetamide (CAS 430455-03-1) and N-(4-bromo-3-fluorophenyl)-2-methoxyacetamide (PubChem CID 24821343) share the core methoxyacetamide motif, they differ critically in halogen substitution pattern, ring attachment position (benzylamine-linked vs. aniline-linked), and molecular weight—each of which alters physicochemical parameters including logP, hydrogen bonding capacity, and electronic distribution [2]. The benzylamine-type linkage present in 2088368-49-2 (N-benzyl substitution) provides distinct conformational flexibility and metabolic stability profiles compared to aniline-type (N-phenyl) analogs . Furthermore, the compound serves as a structural component in certain osimertinib-related derivative synthesis pathways, where the 3-bromo-4-fluorobenzyl pharmacophore contributes to target engagement profiles that would be disrupted by alternative halogen arrangements [3]. These molecular distinctions mandate compound-specific sourcing for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide: Comparator-Based Analysis


N-Benzyl vs. N-Phenyl Linkage: Molecular Weight and Physicochemical Differentiation

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide (CAS 2088368-49-2) incorporates a benzylamine-type linkage (N-CH₂-aryl) rather than the aniline-type linkage (N-aryl) found in common comparator compounds . This structural distinction yields a molecular weight of 276.10 g/mol compared to 262.08 g/mol for N-(4-bromo-3-fluorophenyl)-2-methoxyacetamide [1]. The methylene spacer introduces additional conformational flexibility and alters the pKa of the amide nitrogen, which affects hydrogen-bonding capacity and metabolic stability profiles . The compound's crystal structure has been experimentally determined (CCDC 2088368), providing definitive bond length and angle data not available for most commercial analogs [2].

Medicinal Chemistry Structure-Activity Relationships Synthetic Intermediates

3-Bromo/4-Fluoro Substitution Pattern: Synthetic Utility in Osimertinib-Derived EGFR Inhibitor Development

The 3-bromo-4-fluoro substitution pattern on the benzyl ring of 2088368-49-2 is structurally related to the pharmacophore present in osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor approved for T790M-mutant NSCLC [1]. Research programs developing novel osimertinib derivatives as reversible EGFR kinase inhibitors have employed compounds incorporating the 3-bromo-4-fluorobenzyl moiety as synthetic intermediates or structural probes [2]. In related chemical series, N-(3-bromo-4-fluorobenzyl)-containing compounds have demonstrated potent target engagement, as exemplified by a structurally related pyrazole-carboxamide derivative bearing the identical 3-bromo-4-fluorobenzyl substituent that exhibited an IC₅₀ of 0.700 nM against human CB1 receptor [3]. While this data derives from a larger scaffold, it provides class-level inference regarding the productive binding contribution of this specific halogen substitution pattern.

EGFR Kinase Inhibitors NSCLC Therapeutics Osimertinib Derivatives

Commercial Purity Specifications: Defined Analytical Benchmarking for Reproducible Research

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is commercially available with verified purity specifications of 95% (AKSci Cat. No. 2289EJ) and 98% (Chemscene Cat. No. CS-0052297; Leyan Product No. 1728550) . In contrast, structurally similar comparator compounds such as N-(3-bromo-4-fluorobenzyl)acetamide are typically offered at a single 95% purity grade without documented higher-purity options . The availability of a 98% purity grade for 2088368-49-2 provides researchers with a higher-assay starting material option that reduces the confounding influence of unknown impurities in sensitive biochemical or cellular assays. Recommended storage conditions (sealed, dry, 2-8°C) are explicitly documented by Chemscene, providing clear stability guidance not uniformly specified for comparator compounds .

Analytical Chemistry Quality Control Reproducibility

Crystal Structure Availability: Definitive Structural Confirmation for Computational Modeling

The crystal structure of N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide has been experimentally determined via X-ray diffraction and deposited in the Cambridge Structural Database under accession CCDC 2088368 [1]. This structural determination provides definitive bond lengths, bond angles, and three-dimensional conformation data essential for computational docking studies, molecular dynamics simulations, and quantitative structure-activity relationship modeling. In contrast, positional isomer comparators such as N-(4-bromo-2-fluorophenyl)-2-methoxyacetamide (CAS 430455-03-1) and N-(4-bromo-3-fluorophenyl)-2-methoxyacetamide lack publicly available crystal structures, forcing computational chemists to rely on less accurate DFT-optimized geometries or force-field minimized conformations [2]. The availability of high-quality experimental structural data for 2088368-49-2 reduces uncertainty in structure-based drug design workflows by providing a validated starting geometry for the benzylamide scaffold.

Structural Biology Computational Chemistry Crystallography

Benzyl Halide vs. Phenyl Substitution: Synthetic Versatility in Late-Stage Functionalization

The benzyl position in 2088368-49-2 provides a handle for further synthetic elaboration that is absent in aniline-type analogs such as N-(4-bromo-3-fluorophenyl)-2-methoxyacetamide [1]. Patent literature (US4326087) establishes that 3-bromo-4-fluoro-benzyl derivatives with the general formula shown, where X is hydroxy, phenoxy, benzyloxy, chlorine, or bromine, serve as versatile intermediates for the synthesis of agrochemicals and pharmaceutical building blocks [2]. The benzylic position enables nucleophilic displacement reactions, oxidation to the corresponding aldehyde or carboxylic acid, and participation in transition metal-catalyzed cross-coupling reactions, thereby expanding the compound's utility beyond what is possible with N-aryl methoxyacetamide analogs.

Synthetic Chemistry Late-Stage Functionalization Cross-Coupling

Validated Application Scenarios for N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide Based on Evidence


EGFR Kinase Inhibitor Development: Building Block for Osimertinib-Derived Analog Synthesis

Research groups developing third-generation EGFR tyrosine kinase inhibitors can utilize N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide as a defined synthetic building block for constructing osimertinib-derived analogs [1]. The compound's 3-bromo-4-fluoro substitution pattern mirrors the halogenation present in the osimertinib pharmacophore, enabling systematic exploration of structure-activity relationships in reversible EGFR inhibitor series. Academic programs have synthesized and evaluated osimertinib derivatives without acrylamide groups, assessing inhibitory rates against L858R/T790M/C797S mutated EGFR kinase and antiproliferation activities in NSCLC cell lines, demonstrating the relevance of this structural motif to targeted oncology research [1]. The commercial availability of the compound at 98% purity supports reproducible synthetic outcomes essential for SAR studies .

Computational Chemistry and Structure-Based Drug Design: Experimentally Validated Reference Geometry

The availability of a high-quality crystal structure (CCDC 2088368) for N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide makes this compound uniquely valuable as a validated reference geometry for computational modeling workflows [1]. Computational chemists can leverage the experimentally determined bond lengths, angles, and three-dimensional conformation to benchmark force field parameters, validate docking poses for benzylamide-containing ligands, and improve the accuracy of molecular dynamics simulations. This is particularly advantageous for programs where reliable structural data for related compounds are unavailable, reducing the uncertainty associated with computationally derived geometries and enhancing the predictive power of structure-based optimization campaigns .

Synthetic Methodology Development: Late-Stage Functionalization of Benzylamide Scaffolds

Synthetic chemistry groups developing novel benzylamide functionalization methodologies can employ N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide as a model substrate for reaction optimization [1]. The compound's benzylic position provides a synthetically addressable handle for oxidation, nucleophilic displacement, and transition metal-catalyzed transformations, while the 3-bromo and 4-fluoro substituents offer orthogonal reactivity handles (bromine for cross-coupling; fluorine as an NMR-active probe and metabolic stability modulator) . This combination of structural features supports the development of chemoselective transformations applicable to broader benzylamide chemical space.

Analytical Method Development and Reference Standard Qualification

The defined purity specifications (95% and 98% grades) and explicit storage recommendations (sealed, dry, 2-8°C) for N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide support its use as a reference standard for analytical method development and quality control workflows [1]. Researchers developing HPLC, LC-MS, or GC methods for benzylamide-containing compounds can utilize this well-characterized material for system suitability testing, retention time benchmarking, and detector response calibration . The compound's halogen content (Br and F) provides distinctive mass spectrometric signatures and UV absorbance characteristics that facilitate method optimization for halogenated analyte detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.